molecular formula C10H20O2 B120384 Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) CAS No. 140860-15-7

Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI)

Cat. No.: B120384
CAS No.: 140860-15-7
M. Wt: 172.26 g/mol
InChI Key: SYKFBYLBABZJJQ-KXUCPTDWSA-N
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Description

Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) is a derivative of menthol, a well-known compound found in mint oils. It is characterized by the presence of a hydroxyl group at the 10th carbon position of the menthol structure. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) can be synthesized through several methods. One common approach involves the hydroxylation of menthol using oxidizing agents. For instance, the use of hydrogen peroxide in the presence of a catalyst can facilitate the addition of a hydroxyl group to the menthol molecule .

Industrial Production Methods: Industrial production of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) often involves the use of biocatalysts or chemical catalysts to achieve high yields and purity. The process typically includes steps such as extraction, purification, and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other consumer products

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) involves its interaction with specific molecular targets and pathways. It primarily activates cold-sensitive receptors, such as TRPM8, leading to a cooling sensation. This interaction inhibits calcium ion currents in neuronal membranes, resulting in its anesthetic and anti-irritating properties .

Comparison with Similar Compounds

Uniqueness of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI):

Properties

CAS No.

140860-15-7

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1R,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10-/m1/s1

InChI Key

SYKFBYLBABZJJQ-KXUCPTDWSA-N

SMILES

CC(C)C1CCC(CC1O)CO

Isomeric SMILES

CC(C)[C@@H]1CC[C@H](C[C@H]1O)CO

Canonical SMILES

CC(C)C1CCC(CC1O)CO

Synonyms

Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)- (9CI)

Origin of Product

United States

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